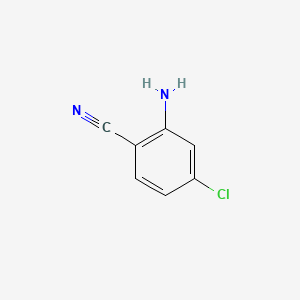

2-Amino-4-chlorobenzonitrile

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-4-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHALXIAWJOLLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068109 | |

| Record name | Benzonitrile, 2-amino-4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38487-86-4 | |

| Record name | 2-Amino-4-chlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38487-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2-amino-4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038487864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 2-amino-4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 2-amino-4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-chlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-Amino-4-chlorobenzonitrile (CAS 38487-86-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of 2-Amino-4-chlorobenzonitrile, a key intermediate in the development of pharmacologically active compounds.

Physicochemical Properties

This compound is an off-white to yellow powder.[1] It is a crucial building block in medicinal chemistry, particularly in the synthesis of quinazoline (B50416) derivatives. A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 38487-86-4 | [2][3][4] |

| Molecular Formula | C₇H₅ClN₂ | |

| Molecular Weight | 152.58 g/mol | [4] |

| Melting Point | 157-162 °C | [3][4] |

| Boiling Point | 305.8 °C | [2] |

| Appearance | Off-white to yellow powder | |

| Solubility | Soluble in ethyl acetate (B1210297), insoluble in water. | [5] |

Spectroscopic and Structural Data

Spectroscopic and crystallographic studies have provided detailed insights into the molecular structure of this compound.

| Data Type | Key Findings | Source(s) |

| FTIR | C≡N stretching at 2211 cm⁻¹, C-Cl stretching at 782 cm⁻¹, and N-H stretching at 3452 and 3363 cm⁻¹. | |

| UV-Vis | Absorption peaks corresponding to π → π* and n → π* transitions in the aromatic ring and nitrile group. | |

| Crystal Structure | Crystallizes in the triclinic system with the space group P-1. |

Synthesis and Reactivity

This compound is a versatile precursor for a variety of heterocyclic compounds, most notably quinazolines, which are scaffolds for numerous therapeutic agents.

Synthetic Pathway: Palladium-Catalyzed Three-Component Synthesis of 4-Arylquinazolines

A common and efficient method for the synthesis of quinazoline derivatives from 2-aminobenzonitriles is a palladium-catalyzed three-component tandem reaction. This one-pot synthesis combines a 2-aminobenzonitrile, an aldehyde, and an arylboronic acid to yield the corresponding 4-arylquinazoline.

Caption: Palladium-catalyzed three-component synthesis of 4-arylquinazolines.

Experimental Protocol: Synthesis of 4-Aryl-6-chloroquinazolines

The following protocol is adapted from a general method for the synthesis of 4-arylquinazolines from 2-aminobenzonitriles.

Materials:

-

This compound

-

Substituted aldehyde (1.2 equivalents)

-

Substituted arylboronic acid (1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

-

Xantphos (10 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a dry reaction tube, add this compound (1.0 mmol), the desired aldehyde (1.2 mmol), the corresponding arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol), Xantphos (0.1 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the reaction tube with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add anhydrous DMF (5 mL) to the reaction mixture under the inert atmosphere.

-

Seal the reaction tube and place it in a preheated oil bath at 120 °C.

-

Stir the reaction mixture vigorously for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water (20 mL).

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure 4-aryl-6-chloroquinazoline.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and HRMS).

Caption: Experimental workflow for the synthesis of 4-aryl-6-chloroquinazolines.

Applications in Drug Development

This compound serves as a key starting material for the synthesis of various biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications.

Examples of Synthesized Compounds:

-

6-chloro-4-(1-diethylamino-4-pentylamino)-2-(p-methoxyphenyl)-quinazoline dihydrochloride

-

7-chloro-4-(1-diethylamino-4-pentylamino)-2-(p-methoxyphenyl)-quinazoline dihydrochloride

-

4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline

-

6-chlorotacrine

-

N-(2-chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[2] Personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling this compound. For detailed safety information, refer to the material safety data sheet (MSDS).

References

- 1. benchchem.com [benchchem.com]

- 2. 2-(Benzylamino)-4-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Quinazoline synthesis [organic-chemistry.org]

- 5. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-Amino-4-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 2-Amino-4-chlorobenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, particularly quinazoline (B50416) derivatives.

General and Physicochemical Properties

This compound, with the CAS number 38487-86-4, is a substituted benzonitrile (B105546) that serves as a versatile building block in organic synthesis.[1] Its key identifiers and physical properties are summarized below.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| Synonyms | 5-Chloro-2-cyanoaniline, 4-Chloroanthranilonitrile | [2] |

| CAS Number | 38487-86-4 | |

| Molecular Formula | C₇H₅ClN₂ | |

| Molecular Weight | 152.58 g/mol | |

| Appearance | Light orange to yellow to green powder/crystal | [2] |

| Melting Point | 157-162 °C | |

| Boiling Point | 305.8 °C (Predicted) | [3] |

| Solubility | Low solubility in water. Soluble in polar organic solvents like ethanol (B145695). | [1][4] |

| SMILES String | Nc1cc(Cl)ccc1C#N | |

| InChI Key | UZHALXIAWJOLLR-UHFFFAOYSA-N |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.[5]

Table 2: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Reference(s) |

| 3452, 3363 | N-H stretching | Primary Amine | [5] |

| 2211 | C≡N stretching | Nitrile | [5] |

| 782 | C-Cl stretching | Chloroalkane | [5] |

UV-Visible (UV-Vis) Spectroscopy

In an ethanol solution, this compound exhibits two primary absorption peaks, which are attributed to π → π* and n → π* electronic transitions within the aromatic ring and the nitrile group.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic protons are expected to appear in the range of 6.5-7.5 ppm. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing chloro and nitrile groups. The amino protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon of the nitrile group (C≡N) is expected in the region of 115-120 ppm.[6] Aromatic carbons would appear between 110-150 ppm. The carbon attached to the amino group would be shifted upfield, while the carbon attached to the chlorine atom would be shifted downfield.

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data for this compound is not available in the reviewed literature. For a compound with this structure, the molecular ion peak [M]⁺ would be expected at m/z 152, with a characteristic [M+2]⁺ peak at m/z 154 with approximately one-third the intensity, due to the presence of the ³⁷Cl isotope. Common fragmentation patterns for aromatic nitriles involve the loss of HCN (27 amu).

Chemical Properties and Reactivity

This compound is a stable compound but reactive under specific conditions, making it a valuable intermediate.[5] The amino group can undergo typical reactions such as acylation and alkylation, while the nitrile group can be hydrolyzed or reduced.

A primary application is in the synthesis of quinazoline and quinazolinone derivatives, which are scaffolds for many biologically active molecules.[7] The amino and nitrile groups can participate in cyclization reactions with various reagents to form the heterocyclic ring system.

Experimental Protocols

Plausible Synthesis of this compound

Step 1: Synthesis of 4-Chloro-2-nitrobenzonitrile (B1583667) from 2,5-Dichloronitrobenzene [3]

-

In a reaction vessel, combine 2,5-dichloronitrobenzene (1.20 mol), copper(I) cyanide (1.20 mol), and potassium cyanide (0.012 mol) in N,N-dimethylformamide (80 ml).

-

Heat the mixture to 165-170°C for 5.5 hours.

-

After cooling, pour the reaction mixture into cold toluene (B28343) (1.2 L) and stir for 13 hours at room temperature.

-

Filter the precipitate and wash it with ethyl acetate.

-

Combine the filtrates, concentrate under reduced pressure, and wash the residue with carbon tetrachloride to yield 4-chloro-2-nitrobenzonitrile.

Step 2: Reduction of the Nitro Group to an Amino Group

-

Prepare a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid.

-

Slowly add the 4-chloro-2-nitrobenzonitrile from the previous step to the solution, maintaining the temperature below 30°C with external cooling.

-

Stir the resulting slurry for 2-3 hours.

-

Make the solution alkaline by adding a 40% sodium hydroxide (B78521) solution while cooling.

-

Filter the crude product and wash with water until neutral.

-

The final product, this compound, can be purified by recrystallization.

Purification by Recrystallization[1][11]

-

Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the clear, hot solution to cool slowly to room temperature to allow for crystal formation.

-

To maximize the yield, place the flask in an ice bath.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol to remove soluble impurities.

-

Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Spectroscopic Analysis Protocol[1][7]

-

FT-IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the dried, purified compound with dry potassium bromide powder.

-

Press the mixture into a transparent disc.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

-

UV-Vis Spectroscopy:

-

Prepare a dilute solution (e.g., 2 x 10⁻⁵ M) of the compound in ethanol.

-

Use a quartz cuvette with a 10-mm path length.

-

Record the absorption spectrum in the range of 200-400 nm.

-

Safety and Handling

This compound is classified as a hazardous substance.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code(s) and Statement(s) | Reference(s) |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), safety glasses, and chemical-resistant gloves when handling this compound.

Applications and Logical Workflows

The primary application of this compound is as a precursor for the synthesis of quinazolines and quinazolinones, which are important scaffolds in drug discovery.[7]

Experimental Workflow: Synthesis of Quinazolinones

Below is a generalized workflow for the synthesis of a quinazolinone derivative from this compound, based on common synthetic strategies.

Caption: A generalized workflow for the synthesis of quinazolinone derivatives.

This guide provides essential technical information for professionals working with this compound. For further details, it is recommended to consult the cited literature.

References

- 1. Quinazolinone synthesis [organic-chemistry.org]

- 2. EP0110559B1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google Patents [patents.google.com]

- 3. chemscene.com [chemscene.com]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. rsc.org [rsc.org]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

A Technical Guide to 2-Amino-4-chlorobenzonitrile: Molecular Characteristics, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of 2-Amino-4-chlorobenzonitrile, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document details its molecular structure and properties, provides experimental protocols for its synthesis and analysis, and illustrates its utility in the construction of complex heterocyclic scaffolds.

Core Molecular and Physical Data

This compound is a substituted aromatic compound featuring an amino group and a nitrile group, making it a versatile building block for a variety of chemical transformations. Its key quantitative data are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₇H₅ClN₂ |

| Molecular Weight | 152.58 g/mol [1][2] |

| IUPAC Name | This compound |

| CAS Number | 38487-86-4[1][2] |

| Physical Form | Powder |

| Melting Point | 157-162 °C |

| SMILES String | Nc1cc(Cl)ccc1C#N |

| InChI Key | UZHALXIAWJOLLR-UHFFFAOYSA-N |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective use in research and development. The following sections provide established experimental protocols.

Synthesis of this compound

One common laboratory-scale synthesis involves the reduction of 2-chloro-4-nitrobenzonitrile (B1360291).

Protocol: Reduction of 2-chloro-4-nitrobenzonitrile

-

To a solution of stannous chloride (SnCl₂·2H₂O) (0.17 M) in concentrated hydrochloric acid (37%), add portions of 2-chloro-4-nitrobenzonitrile (0.034 M total) over a period of 20 minutes with stirring.

-

Maintain the reaction temperature below 30°C using external cooling as necessary.

-

After the addition is complete, a yellow precipitate will form. Continue stirring the reaction mixture.

-

Isolate the resulting solid product.

-

The crude product can be recrystallized from an ether/hexane mixture to yield purified 4-amino-2-chlorobenzonitrile.[3]

Analytical Characterization

To ensure the identity and purity of this compound, a combination of spectroscopic and chromatographic techniques is employed.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with 0.1% formic acid to improve peak shape.

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.

-

Detection: UV detection at a wavelength of maximum absorbance, typically around 254 nm.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent such as CDCl₃ or DMSO-d₆ in a 5 mm NMR tube.

-

Data Acquisition: Obtain both ¹H and ¹³C NMR spectra to confirm the chemical structure.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing 1-2 mg of the sample with dry potassium bromide or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Key vibrational bands to identify include the N-H stretches of the primary amine, the C≡N stretch of the nitrile, and the C-Cl stretch.

Application in Synthesis: Formation of Quinazoline (B50416) Derivatives

This compound is a valuable precursor for the synthesis of quinazolines, a class of heterocyclic compounds with significant biological and pharmaceutical activities.[1] The amino and nitrile groups can undergo cyclization reactions with various reagents to form the quinazoline core.

Caption: Synthesis of 2-amino-4-iminoquinazolines.

This generalized pathway highlights the acid-mediated [4+2] annulation reaction between 2-aminobenzonitriles and N-benzyl cyanamides to yield 2-amino-4-iminoquinazolines.[1] This method demonstrates the utility of this compound as a scaffold for constructing complex, biologically relevant molecules.

References

Synthesis of 2-Amino-4-chlorobenzonitrile from Anthranilic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for the preparation of 2-amino-4-chlorobenzonitrile, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, anthranilic acid. The synthesis involves a multi-step process encompassing chlorination, diazotization, and cyanation, leveraging the well-established Sandmeyer reaction. This document provides a detailed overview of the proposed reaction scheme, experimental protocols for analogous transformations, and relevant quantitative data.

Proposed Synthetic Pathway

The synthesis of this compound from anthranilic acid can be envisioned through a three-step sequence. The initial step involves the regioselective chlorination of anthranilic acid to introduce a chlorine atom at the C4 position. Subsequently, the amino group of the resulting 4-chloroanthranilic acid is converted into a diazonium salt. Finally, a Sandmeyer reaction is employed to replace the diazonium group with a nitrile functionality, yielding the target molecule.

Caption: Proposed synthesis of this compound from anthranilic acid.

Experimental Protocols

The following sections detail the experimental procedures for each key transformation. These protocols are based on established literature for similar substrates and may require optimization for the specific synthesis of this compound.

Step 1: Synthesis of 4-Chloroanthranilic Acid

The chlorination of anthranilic acid is a critical step to introduce the chloro-substituent at the desired position. While various chlorinating agents can be employed, the use of sulfuryl chloride in an inert solvent is a common method.

Reaction: Anthranilic acid is reacted with a chlorinating agent, such as sulfuryl chloride, to yield 4-chloroanthranilic acid. A patent for the preparation of haloanthranilic acids provides context for this type of reaction[1].

Illustrative Protocol (based on chlorination of similar substrates)[2]:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anthranilic acid in a suitable anhydrous solvent (e.g., diethyl ether).

-

Cool the solution in an ice bath.

-

Slowly add a solution of sulfuryl chloride in the same solvent dropwise to the cooled solution while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to obtain 4-chloroanthranilic acid.

Table 1: Summary of Reaction Parameters for Chlorination

| Parameter | Value/Condition |

| Starting Material | Anthranilic Acid |

| Reagent | Sulfuryl Chloride |

| Solvent | Anhydrous Diethyl Ether |

| Temperature | 0-5 °C (addition), Room Temperature (reaction) |

| Reaction Time | Monitored by TLC |

| Work-up | Aqueous quench, extraction, and purification |

Step 2: Diazotization of 4-Chloroanthranilic Acid

The conversion of the amino group of 4-chloroanthranilic acid into a diazonium salt is a standard procedure, typically carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salt[3][4].

Reaction: 4-Chloroanthranilic acid is treated with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, to form the corresponding diazonium salt.

Illustrative Protocol[3]:

-

Suspend 4-chloroanthranilic acid in a mixture of concentrated hydrochloric acid and water in a beaker.

-

Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains within the 0-5 °C range.

-

Continue stirring for an additional 15-30 minutes after the addition is complete.

-

The resulting solution containing the diazonium salt is typically used immediately in the subsequent step without isolation.

Table 2: Summary of Reaction Parameters for Diazotization

| Parameter | Value/Condition |

| Starting Material | 4-Chloroanthranilic Acid |

| Reagents | Sodium Nitrite, Hydrochloric Acid |

| Solvent | Water |

| Temperature | 0-5 °C |

| Reaction Time | 15-30 minutes post-addition |

Step 3: Sandmeyer Reaction for Cyanation

The Sandmeyer reaction is a versatile method for the substitution of a diazonium group with various nucleophiles, including cyanide[5][6]. This step introduces the nitrile functionality to the aromatic ring.

Reaction: The freshly prepared diazonium salt of 4-chloroanthranilic acid is reacted with a copper(I) cyanide solution to yield this compound.

Illustrative Protocol (based on the Sandmeyer Reaction)[5]:

-

In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent (e.g., aqueous potassium cyanide).

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution prepared in the previous step to the copper(I) cyanide solution with vigorous stirring.

-

A reaction, often evidenced by the evolution of nitrogen gas, will occur.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a period to ensure complete reaction.

-

Cool the reaction mixture and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Table 3: Summary of Reaction Parameters for Sandmeyer Cyanation

| Parameter | Value/Condition |

| Starting Material | 4-Chloro-2-diazoniumbenzoate |

| Reagent | Copper(I) Cyanide |

| Solvent | Aqueous Potassium Cyanide |

| Temperature | 0-5 °C (addition), 50-60 °C (reaction) |

| Reaction Time | Monitored by TLC/GC |

| Work-up | Extraction and purification |

Alternative Synthetic Approach

An alternative pathway to this compound could involve the direct chlorination of 2-aminobenzonitrile (B23959). This approach circumvents the need for the Sandmeyer reaction.

Caption: Alternative synthesis via direct chlorination.

A literature report describes the synthesis of the isomeric 2-amino-5-chlorobenzonitrile (B58002) from 2-aminobenzonitrile using N-chlorosuccinimide, suggesting the feasibility of this strategy[2].

Quantitative Data

Conclusion

The synthesis of this compound from anthranilic acid is a feasible process that can be achieved through a multi-step sequence involving chlorination, diazotization, and a Sandmeyer reaction. This guide provides a comprehensive overview of a proposed synthetic route, along with detailed, albeit illustrative, experimental protocols based on established chemical transformations. Researchers and drug development professionals can utilize this information as a foundation for the development and optimization of a robust synthetic method for this important chemical intermediate. Further experimental investigation is required to determine the optimal reaction conditions and to quantify the yields and purity of the final product.

References

- 1. US5744638A - Process for the preparation of haloanthranilic acids - Google Patents [patents.google.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

Spectroscopic Analysis of 2-Amino-4-chlorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Amino-4-chlorobenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections present Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) data, along with the experimental protocols for their acquisition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its key structural features.

FT-IR Spectroscopic Data

The primary vibrational frequencies for this compound are summarized in the table below. These bands are indicative of the nitrile, primary amine, and chloro-aromatic functionalities.

| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | Primary Amine (NH₂) | 3452 and 3363[1] |

| C≡N Stretch | Nitrile | 2211[1] |

| C-Cl Stretch | Aryl Chloride | 782[1] |

Experimental Protocol: FT-IR Spectroscopy

The provided FT-IR data was obtained using the Potassium Bromide (KBr) pellet method.[1]

Instrumentation:

Sample Preparation (KBr Pellet Method):

-

Sample and KBr Preparation: A small amount of the this compound sample (typically 1-2 mg) is combined with approximately 100-200 mg of high-purity, dry KBr powder. It is crucial that the KBr is free of moisture to avoid interference in the spectrum.

-

Grinding: The sample and KBr are thoroughly ground together in an agate mortar and pestle to create a fine, homogeneous powder. This minimizes light scattering and ensures a uniform distribution of the sample in the KBr matrix.

-

Pellet Formation: The resulting powder is transferred to a pellet die. The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied to form a thin, transparent, or translucent pellet.

-

Analysis: The KBr pellet is then placed in the sample holder of the FT-IR spectrometer for analysis. A background spectrum, using a pure KBr pellet, is typically run first to subtract any atmospheric or instrumental interferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential analytical technique for determining the detailed molecular structure of a compound by providing information about the chemical environment of individual atoms.

Note on NMR Data: Extensive searches of publicly available databases and literature did not yield experimental ¹H NMR and ¹³C NMR data specifically for this compound. The following data is based on computational predictions and should be used as a guide for spectral interpretation until experimental data becomes available.

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR chemical shifts (δ) for this compound in a typical deuterated solvent are presented below. The aromatic protons are expected to show splitting patterns (doublet, doublet of doublets) due to coupling with adjacent protons. The amino protons may appear as a broad singlet and their chemical shift can be highly dependent on solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 6.6 - 6.8 | d |

| H-5 | 7.2 - 7.4 | dd |

| H-6 | 6.7 - 6.9 | d |

| NH₂ | 4.5 - 5.5 | br s |

Predicted ¹³C NMR Spectroscopic Data

The predicted ¹³C NMR chemical shifts for this compound are listed below. These values are characteristic of the carbon atoms in their respective chemical environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C-CN) | 95 - 100 |

| C2 (C-NH₂) | 150 - 155 |

| C3 | 115 - 120 |

| C4 (C-Cl) | 135 - 140 |

| C5 | 118 - 123 |

| C6 | 133 - 138 |

| CN (Nitrile) | 117 - 122 |

Experimental Protocol: NMR Spectroscopy

The following is a general protocol for obtaining NMR spectra of a small organic molecule like this compound.

Instrumentation:

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

-

Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial. The choice of solvent is critical for sample solubility and to avoid interfering signals.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

-

Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube, ensuring no solid particles are transferred.

-

Internal Standard: A small amount of a reference compound, such as tetramethylsilane (B1202638) (TMS), may be added to calibrate the chemical shifts to 0.00 ppm.

Data Acquisition:

-

Standard pulse programs are used to acquire 1D ¹H and ¹³C spectra. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum to single peaks for each unique carbon atom. Acquisition parameters such as the number of scans, relaxation delay, and spectral width are optimized to obtain a high-quality spectrum.

Visualized Workflow: Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical workflow for spectroscopic analysis of a chemical compound.

This guide provides foundational spectroscopic information for this compound. Researchers are encouraged to consult the cited literature for further details and to perform their own experimental verification of the predicted NMR data.

References

2-Amino-4-chlorobenzonitrile: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential safety and handling information for 2-Amino-4-chlorobenzonitrile, a chemical intermediate utilized in various research and development applications. This document outlines the potential hazards, exposure control measures, and emergency procedures to ensure the safe and responsible use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[2][3] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][4]

GHS Hazard Statements:

-

H302: Harmful if swallowed[2]

-

H312: Harmful in contact with skin[2]

-

H315: Causes skin irritation[2]

-

H319: Causes serious eye irritation[2]

-

H332: Harmful if inhaled[2]

-

H335: May cause respiratory irritation[2]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling.

| Property | Value | Reference |

| Appearance | Light yellow powder | [5] |

| Molecular Formula | C₇H₅ClN₂ | [5] |

| Molecular Weight | 152.58 g/mol | [6] |

| Melting Point | 157 - 162 °C | [5][6] |

| Boiling Point | 305.8 ± 27.0 °C (Predicted) | [5] |

| Solubility | No data available | [5] |

Exposure Controls and Personal Protection

To minimize exposure and ensure a safe working environment, strict adherence to the following control measures and use of personal protective equipment (PPE) is mandatory.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

| PPE Type | Specifications |

| Eye/Face Protection | Safety glasses with side shields or chemical goggles.[2] Contact lenses should be avoided when handling this chemical.[2] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit. |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 dust mask or a higher-level respirator should be used.[6] |

A workflow for donning and doffing PPE should be established to prevent cross-contamination.

Safe Handling and Storage Protocols

Handling

-

Avoid all personal contact, including inhalation of dust.

-

Do not eat, drink, or smoke in areas where the chemical is handled.[2]

-

Keep containers tightly sealed when not in use.[2]

-

Wash hands thoroughly with soap and water after handling.[2]

Storage

-

Store in a cool, dry, and well-ventilated area.[5]

-

Keep containers tightly closed.[5]

-

Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[7] |

| Inhalation | Move the exposed person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5] |

A logical workflow for responding to an exposure incident is outlined below.

Accidental Release and Spill Cleanup Procedures

Prompt and safe cleanup of spills is essential to prevent further exposure and environmental contamination.

Minor Spills (Small quantity in a controlled area)

-

Evacuate and Ventilate: Alert others in the area and ensure adequate ventilation.

-

Don PPE: Wear appropriate PPE as outlined in Section 3.2.

-

Containment: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

-

Cleanup: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[5] Avoid generating dust.[2]

-

Decontamination: Clean the spill area with soap and water.

-

Disposal: Dispose of contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Major Spills (Large quantity or outside of a controlled area)

-

Evacuate Immediately: Evacuate the area and prevent entry.

-

Alert Emergency Services: Contact your institution's emergency response team and the local fire department.

-

Isolate the Area: Close doors to the affected area to contain vapors.

-

Do Not Attempt to Clean Up: Await the arrival of trained emergency response personnel.

The decision-making process for spill response is illustrated in the following diagram.

Fire-Fighting Measures

While this compound is not considered a significant fire risk, containers may burn if exposed to fire.[2]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[5][8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[5][8]

Toxicological Information

Disposal Considerations

All waste containing this compound, including unused product and contaminated materials, must be disposed of as hazardous waste.[9] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.[9]

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all personnel handling this chemical are thoroughly trained on its hazards and the procedures outlined in this document. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer before use.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mwnz.com [mwnz.com]

- 6. Permissible Exposure Limits – OSHA Annotated Table Z-2 | Occupational Safety and Health Administration [osha.gov]

- 7. 2-氨基-4-氯苄腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 9. This compound 99 38487-86-4 [sigmaaldrich.com]

The Biological Versatility of 2-Amino-4-chlorobenzonitrile Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-chlorobenzonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its inherent chemical reactivity and structural features allow for modifications that have led to the discovery of potent agents with potential applications in oncology, infectious diseases, and enzyme inhibition. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key cellular pathways.

Synthesis of Biologically Active Derivatives

The chemical scaffold of this compound, characterized by an amino group and a nitrile group in a 1,2-relationship on a chlorinated benzene (B151609) ring, offers multiple avenues for synthetic modification. The aromatic amino group is readily amenable to reactions such as acylation, alkylation, and condensation to form various heterocyclic systems. The nitrile group can also participate in cyclization reactions, further expanding the chemical diversity of the derivatives.

A common synthetic strategy involves the condensation of this compound with various reagents to construct more complex heterocyclic structures, such as quinazolines, pyrimidines, and thiazoles. For instance, microwave-assisted synthesis has been employed for the efficient production of pyrimidine-anchored derivatives.[1]

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of various derivatives, highlighting their potency against different cancer cell lines.

| Derivative Class | Specific Compound/Structure | Target Cell Line | Activity (IC₅₀/EC₅₀ in µM) | Reference |

| 2-Amino-4-chloro-pyrimidine | Derivative with bromophenyl piperazine (B1678402) moiety | HCT116 (Colon Cancer) | 89.24 ± 1.36 | [1] |

| MCF7 (Breast Cancer) | 89.37 ± 1.17 | [1] | ||

| 2-Amino-4-chloro-pyrimidine | Derivative with 4-methyl piperazine moiety | HCT116 (Colon Cancer) | 209.17 ± 1.23 | [1] |

| MCF7 (Breast Cancer) | 221.91 ± 1.37 | [1] | ||

| 2-Amino-4-aryl-pyrimidine-ursolic acid conjugate | Compound 7b | MCF-7 (Breast Cancer) | 0.48 ± 0.11 | [2] |

| HeLa (Cervical Cancer) | 0.74 ± 0.13 | [2] | ||

| 2-Amino-4-phenylthiazole | N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-fluorobenzamide | HT29 (Colon Cancer) | 6.31 | [3] |

| A549 (Lung Cancer) | 7.98 | [3] |

Mechanism of Anticancer Action: Signaling Pathway Inhibition

Studies on structurally related 2-amino-pyrimidine derivatives of ursolic acid have revealed that their anticancer effects are mediated through the simultaneous suppression of the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways.[2] These pathways are critical for cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. Inhibition of these pathways ultimately leads to the induction of apoptosis.

Anticancer signaling pathway of derivatives.

Antimicrobial Activity

In addition to their anticancer properties, derivatives of this compound have been investigated for their antimicrobial activity against various bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of 2-amino-4-chloropyridine (B16104) derivatives, which are structurally analogous to the core compound of interest.

| Derivative | S. aureus (MIC in µg/mL) | B. cereus (MIC in µg/mL) | E. coli (MIC in µg/mL) | Reference |

| Compound 3a | 16 | 32 | 64 | [4] |

| Compound 3b | 32 | 16 | 32 | [4] |

| Compound 3c | 64 | 32 | 16 | [4] |

Experimental Protocols

The biological evaluation of this compound derivatives involves a series of standardized in vitro assays to determine their cytotoxic and antimicrobial effects.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control for 48 to 72 hours.

-

MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, Anticancer and Antibacterial Activities of Novel 2-Amino-4-phenylthiazole Derivatives Containing Amide Moiety [ccspublishing.org.cn]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-Amino-4-chlorobenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-4-chlorobenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development.

Disclaimer: Publicly available quantitative solubility data for this compound in a range of organic solvents is limited. The information presented herein is based on available qualitative data and established methodologies for solubility determination.

Solubility Profile of this compound

The structural features of this compound, including a polar amino group, a moderately polar nitrile group, and a nonpolar chlorophenyl ring, suggest its solubility will be favored in polar organic solvents.

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Solvent Class | Qualitative Solubility | Reference |

| Ethanol | Polar Protic | Soluble, particularly at elevated temperatures | [1] |

Researchers are encouraged to use the experimental protocols outlined in this guide to determine quantitative solubility in a broader range of solvents to build a comprehensive internal database.

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[2][3] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and determining the mass of the dissolved solute in a known mass of the solvent.

2.1. Materials and Equipment

-

This compound

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

-

Desiccator

2.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. An excess of the solid is necessary to ensure that a saturated solution is formed.[2]

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to days, and it is advisable to determine the equilibration time by taking measurements at different time points until the concentration of the solute in the solution becomes constant.[2]

-

-

Separation of Saturated Solution:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear saturated solution) using a pre-warmed syringe to avoid premature crystallization.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved solid particles.

-

-

Determination of Solute and Solvent Mass:

-

Weigh the evaporation dish containing the filtered saturated solution to determine the total mass of the solution.

-

Carefully evaporate the solvent in an oven or vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

-

Once all the solvent has evaporated, cool the dish in a desiccator to room temperature and weigh it.

-

Repeat the drying and weighing process until a constant mass is obtained, indicating that all the solvent has been removed.[2][3]

-

2.3. Data Calculation

The solubility can be expressed in various units, such as g/100 g of solvent or mole fraction.

-

Mass of dissolved solute (m_solute): (Mass of dish + solute) - (Mass of empty dish)

-

Mass of solvent (m_solvent): (Mass of dish + solution) - (Mass of dish + solute)

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

Experimental Workflow Visualization

The following diagram illustrates the key steps in the gravimetric determination of the solubility of this compound.

References

Unraveling the Biological Significance of 2-Amino-4-chlorobenzonitrile: A Technical Guide to its Derivatives' Mechanisms of Action

For Immediate Release

[City, State] – [Date] – While 2-Amino-4-chlorobenzonitrile is primarily recognized as a versatile synthetic intermediate in medicinal chemistry, its true biological impact is manifested through its more complex derivatives. This technical guide provides an in-depth analysis of the mechanisms of action of key biologically active compounds synthesized from this foundational molecule, with a particular focus on the potent cholinesterase inhibitor, 6-chlorotacrine. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic potential of these compounds.

Executive Summary

This compound serves as a crucial building block for a variety of heterocyclic compounds, most notably quinazolines and acridines. Although direct biological activity of the parent molecule is not extensively documented, its derivatives have demonstrated significant pharmacological effects. This guide delves into the molecular mechanisms of these derivatives, offering a comprehensive overview of their biological targets, signaling pathways, and the experimental protocols used for their evaluation. The primary focus is on 6-chlorotacrine, a potent acetylcholinesterase inhibitor, highlighting its relevance in the context of neurodegenerative diseases.

The Role of this compound as a Synthetic Precursor

This compound is a key starting material in the synthesis of several classes of biologically active molecules. Its chemical structure, featuring an amino group and a nitrile group on a chlorinated benzene (B151609) ring, allows for versatile chemical modifications and cyclization reactions. Notable derivatives include:

-

Quinazoline (B50416) Derivatives: A broad class of compounds with a wide range of reported biological activities, including antimicrobial and anticancer effects.[1][2]

-

6-chlorotacrine: A potent inhibitor of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine (B1216132).[3][4]

-

N-(2-chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide: A trifluoromethyl-containing amide, a class of compounds known for a wide spectrum of pharmacological properties.[5]

Mechanism of Action: 6-chlorotacrine as a Cholinesterase Inhibitor

The most well-characterized biologically active derivative of this compound is 6-chlorotacrine. Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of acetylcholine in synaptic clefts.

Molecular Target: Acetylcholinesterase (AChE)

6-chlorotacrine acts as a reversible, non-competitive inhibitor of AChE.[6] By binding to the enzyme, it prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synapse. This enhancement of cholinergic neurotransmission is the basis for its therapeutic potential in conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[7]

Signaling Pathway: Cholinergic Neurotransmission

The inhibition of AChE by 6-chlorotacrine directly impacts the cholinergic signaling pathway. Increased levels of acetylcholine in the synapse lead to enhanced activation of postsynaptic muscarinic and nicotinic acetylcholine receptors. This, in turn, modulates downstream signaling cascades involved in learning, memory, and cognitive function.

Caption: Cholinergic signaling pathway and the inhibitory action of 6-chlorotacrine on acetylcholinesterase (AChE).

Quantitative Data: Inhibitory Potency

The inhibitory potency of 6-chlorotacrine and its derivatives against cholinesterases is a key measure of their efficacy. The following table summarizes available data for a hybrid compound of 6-chlorotacrine and memantine.

| Compound | Target | IC50 (nM) |

| 6-chlorotacrine-memantine hybrid (3) | Acetylcholinesterase (AChE) | 9.41[6] |

| 6-chlorotacrine (parent compound) | Acetylcholinesterase (AChE) | 20[6] |

Experimental Protocols

Synthesis of 6-chlorotacrine from this compound

The synthesis of tacrine (B349632) and its analogues, including 6-chlorotacrine, can be achieved through a cyclodehydration reaction between an aminobenzonitrile and a ketone, often promoted by a Lewis acid.

Workflow for the Synthesis of Tacrine Analogues:

Caption: General workflow for the synthesis of tacrine analogues from 2-aminobenzonitrile derivatives.

Materials:

-

This compound

-

Cyclohexanone

-

Anhydrous zinc chloride (Lewis acid catalyst)

-

Sodium hydroxide (B78521) (for hydrolysis)

-

Organic solvent for extraction (e.g., chloroform)[8]

Procedure:

-

A mixture of this compound, cyclohexanone, and anhydrous zinc chloride is heated.[8]

-

The reaction mixture is then treated with a sodium hydroxide solution and heated under reflux to facilitate hydrolysis.[8]

-

After cooling, the product is extracted using an organic solvent.[8]

-

The organic layer is dried, and the solvent is evaporated to yield the crude product, which can be further purified.[8]

Acetylcholinesterase Inhibition Assay

The inhibitory activity of 6-chlorotacrine on AChE is typically determined using a modified Ellman's method.

Principle: This spectrophotometric assay measures the activity of AChE by monitoring the formation of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine (B1193921) by the enzyme. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at a specific wavelength. The inhibitory effect of a compound is determined by measuring the reduction in enzyme activity in its presence.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (substrate)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Buffer solution (e.g., phosphate (B84403) buffer)

-

Test compound (6-chlorotacrine)

-

Microplate reader

Procedure:

-

The test compound is pre-incubated with the AChE enzyme in a buffer solution.

-

The substrate, acetylthiocholine iodide, and DTNB are added to initiate the reaction.

-

The change in absorbance is monitored over time using a microplate reader.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

-

IC50 values are determined by plotting the percentage of inhibition against different concentrations of the inhibitor.

Other Derivatives and Their Potential Biological Activities

While 6-chlorotacrine is the most studied derivative, other compounds synthesized from this compound also hold therapeutic promise.

-

Quinazoline Derivatives: This class of compounds has a broad range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The specific activity depends on the substitutions on the quinazoline core.[1][2]

-

N-(2-chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide: Amides containing a trifluoromethyl group are known to possess various pharmacological activities, including antitumor, anti-inflammatory, and antiviral properties.[5] Further investigation is needed to elucidate the specific mechanism of action for this particular derivative.

Conclusion

This compound is a valuable precursor in the synthesis of pharmacologically active compounds. Its derivative, 6-chlorotacrine, demonstrates a clear mechanism of action as a potent acetylcholinesterase inhibitor, making it a compound of significant interest for the development of therapeutics for neurodegenerative diseases. While other derivatives also show promise, further in-depth studies are required to fully characterize their biological targets and mechanisms of action. This guide provides a foundational understanding for researchers to explore the therapeutic potential of this chemical family.

References

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholinesterase Inhibitor 6-Chlorotacrine - In Vivo Toxicological Profile and Behavioural Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrano[3,2-c]quinoline-6-chlorotacrine hybrids as a novel family of acetylcholinesterase- and beta-amyloid-directed anti-Alzheimer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

An In-depth Technical Guide to 2-Amino-4-chlorobenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-chlorobenzonitrile is a key chemical intermediate with significant applications in the synthesis of a variety of heterocyclic compounds, most notably quinazoline (B50416) derivatives. This guide provides a comprehensive overview of its discovery and history, detailed experimental protocols for its synthesis, a compilation of its physicochemical and spectroscopic data, and an exploration of its role in the development of targeted therapeutics, particularly as a precursor to Epidermal Growth Factor Receptor (EGFR) inhibitors.

Introduction

This compound, with the CAS number 38487-86-4, is a substituted benzonitrile (B105546) that has garnered significant interest in medicinal chemistry and drug development.[1] Its trifunctional nature, featuring an amino group, a chloro substituent, and a nitrile moiety, makes it a versatile building block for the construction of complex molecular architectures.[2] The strategic positioning of these functional groups allows for a range of chemical transformations, leading to the synthesis of diverse heterocyclic systems. Of particular importance is its use in the preparation of quinazolines, a class of compounds known to exhibit a wide array of biological activities.[3][4] This guide aims to provide a detailed technical resource for researchers and professionals working with this important synthetic intermediate.

Discovery and History

While a definitive "discovery" paper for this compound is not readily apparent in the surveyed literature, its synthesis and utility as a chemical intermediate were documented in the latter half of the 20th century. A US patent filed in 1971 and granted in 1973, concerning the preparation of benzonitriles, includes a method for the synthesis of the isomeric 4-amino-2-chlorobenzonitrile.[5] This indicates that related aminochlorobenzonitrile structures were of interest and being synthesized during this period. The compound is now commercially available from various chemical suppliers, highlighting its established role in organic synthesis.[6][7]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅ClN₂ | [6] |

| Molecular Weight | 152.58 g/mol | [6] |

| Appearance | Light orange to yellow to green powder/crystal | [7] |

| Melting Point | 157-162 °C | [7] |

| Boiling Point | 305.8 °C | [6] |

| Flash Point | 138.7 °C | [6] |

| CAS Number | 38487-86-4 | [6] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data | Reference(s) |

| FT-IR (cm⁻¹) | 3452, 3363 (N-H stretch), 2211 (C≡N stretch), 782 (C-Cl stretch) | [8] |

| UV-Vis (in Ethanol) | Two main absorption peaks corresponding to π → π∗ and n → π∗ transitions in the aromatic ring and nitrile group. | [8] |

| ¹H NMR | Data not explicitly found in searched literature. | |

| ¹³C NMR | Data not explicitly found in searched literature. | |

| Mass Spectrometry | Data not explicitly found in searched literature. | |

| Crystal Structure | Triclinic, P-1 space group. Unit cell parameters: a = 3.8924(9) Å, b = 6.7886(15) Å, c = 13.838(3) Å, α = 77.559(16)°, β = 88.898(17)°, γ = 83.021(17)°. | [8] |

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through several routes. The most common and well-documented method is the reduction of the corresponding nitro compound, 2-chloro-4-nitrobenzonitrile (B1360291). An alternative approach involves the amination of a dichlorobenzonitrile precursor.

Synthesis via Reduction of 2-chloro-4-nitrobenzonitrile

This method is a standard and effective way to introduce an amino group onto the aromatic ring. While a specific protocol for this compound is not detailed in the available literature, a reliable procedure for the synthesis of its isomer, 4-amino-2-chlorobenzonitrile, from 2-chloro-4-nitrobenzonitrile using stannous chloride is provided in US Patent 3,742,014.[5] This protocol can be adapted for the synthesis of the target molecule.

Protocol adapted from US Patent 3,742,014[5]

Materials:

-

2-chloro-4-nitrobenzonitrile

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (37%)

-

40% Sodium hydroxide (B78521) solution

-

Ether

-

Hexane

-

Water

Procedure:

-

Prepare a solution of stannous chloride (SnCl₂·2H₂O) (0.17 M) in concentrated hydrochloric acid (25 mL) in a reaction vessel at 20 °C.

-

Over a period of 20 minutes, add portions of 2-chloro-4-nitrobenzonitrile (0.034 M total) to the stirred stannous chloride solution. Maintain the temperature below 30 °C, using external cooling if necessary.

-

After the addition is complete, continue stirring the resulting yellow slurry for 2-3 hours at room temperature.

-

Add excess concentrated hydrochloric acid to the reaction mixture.

-

Carefully neutralize the mixture by adding 40% sodium hydroxide solution until an alkaline pH is achieved. This should be done with vigorous mechanical stirring and cooling to maintain a temperature of approximately 25 °C.

-

Allow the mixture to stand for about 30 minutes.

-

Filter the crude product and wash it with water until the filtrate is free from alkali.

-

Recrystallize the crude product from an ether/hexane mixture to yield the purified this compound. Further recrystallization from water can be performed if necessary.

Expected Yield: The patent reports a 96% yield for the isomeric product.[5] A similar high yield can be anticipated for this synthesis.

Synthesis via Amination of 2,4-dichlorobenzonitrile (B1293624)

Another potential synthetic route is the nucleophilic aromatic substitution of one of the chlorine atoms in 2,4-dichlorobenzonitrile with an amino group. This reaction is typically carried out using ammonia (B1221849) or an ammonia equivalent, often with a catalyst.[2]

General Procedure (Conceptual):

-

In a sealed reaction vessel, combine 2,4-dichlorobenzonitrile with a source of ammonia (e.g., aqueous ammonia, ammonium (B1175870) hydroxide, or ammonia gas).

-

A catalyst, such as a copper or palladium complex, may be added to facilitate the reaction.[2]

-

The reaction is typically heated to elevated temperatures to promote the substitution.

-

After the reaction is complete, the mixture is cooled, and the product is isolated through extraction and purified by crystallization or chromatography.

A detailed experimental protocol for this specific transformation was not found in the searched literature. Optimization of reaction conditions such as temperature, pressure, catalyst, and solvent would be necessary to achieve a good yield and selectivity for the desired product.

Applications in Drug Discovery: A Precursor to Quinazoline-Based EGFR Inhibitors

This compound is a valuable starting material for the synthesis of various heterocyclic compounds, with its application in the preparation of quinazolines being particularly noteworthy.[3][4] Quinazoline derivatives are a prominent class of compounds in medicinal chemistry, known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9]

A significant application of quinazolines derived from intermediates like this compound is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors.[9][10] EGFR is a transmembrane protein that plays a crucial role in cell proliferation, and its dysregulation is implicated in the development of several cancers.[10] Small molecule inhibitors that target the kinase activity of EGFR have emerged as effective cancer therapeutics.[9]

Gefitinib is a prime example of a quinazoline-based EGFR inhibitor used in the treatment of non-small cell lung cancer.[11] The synthesis of Gefitinib and other similar EGFR inhibitors often involves a quinazoline core, which can be constructed from precursors like this compound.[11][12]

Logical Workflow: From Intermediate to Targeted Therapy

The following diagram illustrates the pivotal role of this compound as a foundational building block in the synthesis of quinazoline-based EGFR inhibitors.

Caption: Logical workflow from this compound to targeted therapy.

EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives

The diagram below illustrates a simplified representation of the EGFR signaling pathway and the mechanism of action of quinazoline-based inhibitors like Gefitinib. Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates its tyrosine kinase domain. This initiates a downstream signaling cascade, primarily through the RAS-RAF-MEK-ERK pathway, which ultimately leads to cell proliferation, survival, and angiogenesis. Quinazoline-based inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking the downstream signaling events.

Caption: Simplified EGFR signaling pathway and its inhibition.

Conclusion

This compound is a fundamentally important and versatile intermediate in modern organic and medicinal chemistry. Its well-defined physicochemical properties and established synthetic routes make it a reliable building block for the creation of complex heterocyclic structures. The prominent role of this compound as a precursor to quinazoline-based EGFR inhibitors underscores its significance in the development of targeted cancer therapies. This technical guide provides a consolidated resource for researchers and drug development professionals, offering detailed information to facilitate the effective utilization of this compound in their synthetic and medicinal chemistry endeavors. Further exploration into its reactivity and the development of novel synthetic methodologies will continue to expand its utility in the discovery of new therapeutic agents.

References

- 1. CN1850807A - Gefitinib synthesis intermediate, and its preparing method and use - Google Patents [patents.google.com]

- 2. 4-Amino-2-chlorobenzonitrile | 20925-27-3 | Benchchem [benchchem.com]

- 3. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazoline synthesis [organic-chemistry.org]

- 5. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]

- 6. This compound | 38487-86-4 | FA00427 [biosynth.com]

- 7. This compound 99 38487-86-4 [sigmaaldrich.com]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 10. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to 2-Amino-4-chlorobenzonitrile for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive technical information on 2-Amino-4-chlorobenzonitrile, a key building block in synthetic organic chemistry and drug discovery. This document outlines its chemical and physical properties, identifies commercial suppliers, and provides a detailed experimental protocol for a representative application in the synthesis of quinazoline (B50416) derivatives.

Core Properties and Commercial Availability